REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[C:7]([O:14][CH3:15])[C:8]([CH2:12][OH:13])=[CH:9]2)=[CH:4][CH:3]=1>[O-2].[O-2].[Mn+4].CC(C)=O>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[C:7]([O:14][CH3:15])[C:8]([CH:12]=[O:13])=[CH:9]2)=[CH:4][CH:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
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34.1 g
|
Type
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reactant
|
Smiles
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BrC1=CC=C2C=C(C(=CC2=C1)CO)OC
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Name
|
|
Quantity
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350 mL
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Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
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167 g
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Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
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Type
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CUSTOM
|
Details
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the mixture was stirred vigorously
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a solution
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 48 h
|
Duration
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48 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
FILTRATION
|
Details
|
the manganese dioxide filter cake
|
Type
|
WASH
|
Details
|
was washed with ethyl acetate (200 ml*6)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum in a rotary dryer
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C=C(C(=CC2=C1)C=O)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |